(2s)-3-(1-{[2-(2-Chlorophenyl)-5-Methyl-1,3-Oxazol-4-Yl]methyl}-1h-Indol-5-Yl)-2-Ethoxypropanoic Acid
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Overview
Description
(2S)-3-(1-{[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1H-INDOL-5-YL)-2-ETHOXYPROPANOIC ACID is a complex organic compound belonging to the class of phenyl-1,3-oxazoles . This compound is characterized by its aromatic heterocyclic structure, which includes a 1,3-oxazole ring substituted by a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(1-{[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1H-INDOL-5-YL)-2-ETHOXYPROPANOIC ACID involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its experimental status. large-scale synthesis would require optimization of the reaction conditions to ensure high yield and purity. Techniques such as solid-phase extraction and chromatography may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(1-{[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1H-INDOL-5-YL)-2-ETHOXYPROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(2S)-3-(1-{[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1H-INDOL-5-YL)-2-ETHOXYPROPANOIC ACID has several potential scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Potential applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2S)-3-(1-{[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1H-INDOL-5-YL)-2-ETHOXYPROPANOIC ACID involves its interaction with specific molecular targets, such as nuclear receptor coactivator 1 and peroxisome proliferator-activated receptor gamma . These interactions can modulate various cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Indole Propionic Acids: These compounds share a similar indole scaffold and are known for their PPARalpha/gamma co-agonist activity.
Phenyl-1,3-Oxazoles: Compounds with a similar oxazole ring structure and phenyl substitution.
Uniqueness
(2S)-3-(1-{[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1H-INDOL-5-YL)-2-ETHOXYPROPANOIC ACID is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research .
Properties
Molecular Formula |
C24H23ClN2O4 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
(2S)-3-[1-[[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]indol-5-yl]-2-ethoxypropanoic acid |
InChI |
InChI=1S/C24H23ClN2O4/c1-3-30-22(24(28)29)13-16-8-9-21-17(12-16)10-11-27(21)14-20-15(2)31-23(26-20)18-6-4-5-7-19(18)25/h4-12,22H,3,13-14H2,1-2H3,(H,28,29)/t22-/m0/s1 |
InChI Key |
PAWOPJKHTZCKMT-QFIPXVFZSA-N |
Isomeric SMILES |
CCO[C@@H](CC1=CC2=C(C=C1)N(C=C2)CC3=C(OC(=N3)C4=CC=CC=C4Cl)C)C(=O)O |
Canonical SMILES |
CCOC(CC1=CC2=C(C=C1)N(C=C2)CC3=C(OC(=N3)C4=CC=CC=C4Cl)C)C(=O)O |
Origin of Product |
United States |
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